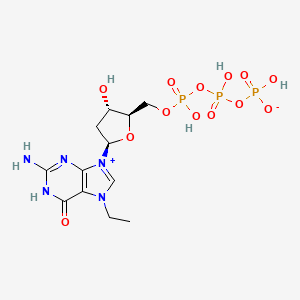

![molecular formula C15H16N2O2 B1168431 N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid CAS No. 118608-59-6](/img/structure/B1168431.png)

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is a compound derived from ricinoleic acid, which is a major component of castor oil. This compound is primarily used in cosmetic formulations due to its antistatic and conditioning properties . It is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is synthesized through the reaction of ricinoleic acid with dimethylaminopropylamine, followed by neutralization with lactic acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of ricinoleamidopropyl dimethylamine lactate involves large-scale reactors where the reactants are combined and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified and formulated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amine group in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of ricinoleamidopropyl dimethylamine lactate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Widely used in the cosmetic industry for hair care products, skin conditioners, and antistatic agents

Mechanism of Action

The mechanism of action of ricinoleamidopropyl dimethylamine lactate involves its interaction with the surface of hair and skin. The compound’s amphiphilic structure allows it to reduce surface tension and form a protective layer, which helps in conditioning and reducing static charges. The molecular targets include the keratin proteins in hair and the lipid layers in the skin .

Comparison with Similar Compounds

Similar Compounds

Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.

Myristamidopropyl dimethylamine: Derived from myristic acid and used for similar applications.

Stearamidopropyl dimethylamine: Derived from stearic acid and commonly used in conditioners.

Uniqueness

N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is unique due to its derivation from ricinoleic acid, which imparts specific properties such as enhanced conditioning and antistatic effects. Its lactate component also contributes to its mildness and compatibility with skin and hair .

Properties

CAS No. |

118608-59-6 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

0 |

Synonyms |

Propanoic acid, 2-hydroxy-, compd. with R-(Z)-N-3-(dimethylamino)propyl-12-hydroxy-9-octadecenamide (1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.